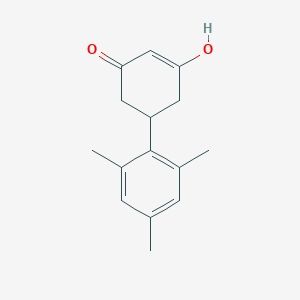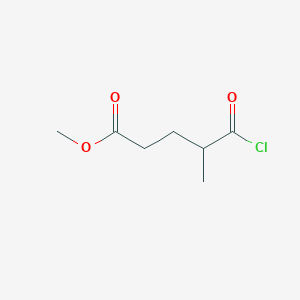![molecular formula C13H20N2 B8665949 3-[2-(1-Piperidyl)ethyl]aniline](/img/structure/B8665949.png)
3-[2-(1-Piperidyl)ethyl]aniline
Descripción general
Descripción
3-[2-(1-Piperidyl)ethyl]aniline is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring with an amine group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Piperidyl)ethyl]aniline typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1-Piperidyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[2-(1-Piperidyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[2-(1-Piperidyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-amino-4-(1-piperidine) pyridine: Studied for its dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
3-[2-(1-Piperidyl)ethyl]aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10,14H2 |
Clave InChI |
AEFCUBQBTTVKDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CC(=CC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)





![4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline](/img/structure/B8665920.png)
![2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate](/img/structure/B8665934.png)

![Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8665943.png)
